![molecular formula C7H13N B2904254 (1R,6R)-7-Azabicyclo[4.2.0]octane CAS No. 1807941-12-3](/img/structure/B2904254.png)

(1R,6R)-7-Azabicyclo[4.2.0]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

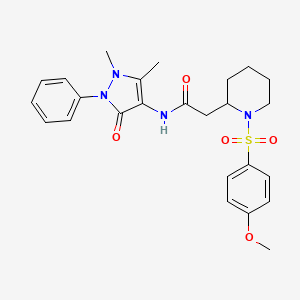

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is a chiral compound . It is a nitrogen-containing heterocyclic compound with a structure similar to octahydroquinoline . The CAS number is 5691-14-5 . The molecular formula is C7H13N and the molecular weight is 111.18 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name and its InChI code is 1S/C7H13N/c1-2-4-7-6 (3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 . This indicates that it has a bicyclic structure with one nitrogen atom and seven carbon atoms in the ring .Physical and Chemical Properties Analysis

The boiling point of “this compound” is between 140-150 °C . The predicted density is 0.934±0.06 g/cm3 . The predicted pKa value is 11.73±0.20 .Wissenschaftliche Forschungsanwendungen

Chemical Interactions and Structural Analysis

Research on nitrogenous organic ligands, including 1-azabicyclo[2,2,2]octane, has been conducted to understand their adducts with rhodium(II) tetraacetate, utilizing natural abundance ^(13)C and ^(15)N CPMAS NMR spectroscopy. These studies reveal that multifunctional ligands produce adducts forming 1:1 polymeric chains and support the application of these complexes in organic synthesis and materials science (Jaźwiński & Kamieński, 2007).

Polymerization Processes

The monomer structure of 1-azabicyclo[4.2.0]octane has been evaluated, indicating its potential in polymerization processes. Its unique structure allows for homopolymerization in methanol, leading to polymers with specific properties, such as a low glass transition temperature and high thermal decomposition point, which could be useful in creating new materials with tailored properties (Mühlbach & Schulz, 1988).

Molecular Networks and Hydrogen Bonding

Studies on compounds like 4-Aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate demonstrate the role of 1-azabicyclo derivatives in forming intricate molecular networks through hydrogen bonding. These findings highlight the potential of such compounds in designing new crystalline materials for various applications, including catalysis and molecular recognition (Rosli, Fun, Lee, & Chantrapromma, 2006).

Synthetic Chemistry and Natural Product Synthesis

The desymmetrization strategy via ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes offers a novel route for synthesizing natural products like (+)-exo-brevicomin. This approach underscores the utility of 1-azabicyclo derivatives in the synthetic toolbox for constructing complex natural product frameworks (Burke, Müller, & Beaudry, 1999).

Safety and Hazards

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is classified as dangerous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . It has hazard statements H318, H335, H226, and H315 . Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment .

Wirkmechanismus

Mode of Action

The mode of action of (1R,6R)-7-Azabicyclo[42It’s known that the compound exhibits a high enantioselectivity . This suggests that it may interact with its targets in a highly specific manner, leading to changes at the molecular level.

Biochemical Pathways

The specific biochemical pathways affected by (1R,6R)-7-Azabicyclo[42It’s known that molecules with trans-fused bicyclo[330]octane ring systems, which are structurally similar to (1R,6R)-7-Azabicyclo[420]octane, have been synthesized and used in the creation of various natural products . This suggests that (1R,6R)-7-Azabicyclo[4.2.0]octane may also interact with similar biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the intermolecular [2+2] photocycloaddition reaction of typical cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins was performed in moderate to good yields (42-82%) and with high enantioselectivity (82%-96% ee) . This suggests that environmental factors such as light and temperature could potentially influence the action of this compound.

Eigenschaften

IUPAC Name |

(1R,6R)-7-azabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPEXFDRKDVPE-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)